

Initial Efficacy of CCI-007 in Infant Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCI-007

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This technical guide provides an in-depth analysis of the initial preclinical studies on **CCI-007**, a novel small molecule inhibitor showing selective cytotoxic activity against infant leukemia, particularly cases with Mixed-Lineage Leukemia (MLL) gene rearrangements. This document is intended for researchers, scientists, and drug development professionals interested in the emerging therapeutic landscape for this aggressive pediatric malignancy.

Abstract

Infant leukemia with MLL rearrangements (MLL-r) presents a significant clinical challenge with poor prognosis.[1] Initial research has identified a novel small molecule, **CCI-007**, which demonstrates potent and selective cytotoxic effects against a subset of MLL-r leukemia cell lines.[2] Unlike other inhibitors that require days to show efficacy, **CCI-007** induces rapid, caspase-dependent apoptosis within 24 hours of treatment.[2][3] This is accompanied by a swift downregulation of key MLL-r associated survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[2][3] These early findings highlight **CCI-007** as a promising candidate for further preclinical and clinical investigation for the treatment of these aggressive leukemias.[2]

Introduction to CCI-007

CCI-007 was identified through a cell-based small molecule library screen designed to find selective inhibitors for MLL-r leukemia.[2] The initial screening used the infant MLL-r cell line PER-485.[2] Subsequent screening against a broader panel of 30 cell lines, including MLL-r,

MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, confirmed **CCI-007**'s selective toxicity towards a subset of MLL-r and related leukemia cell lines, such as those with CALM-AF10 and SET-NUP214 translocations.^[2]

Quantitative Data on Efficacy

The efficacy of **CCI-007** was primarily assessed through cell viability and apoptosis assays across a panel of human leukemia cell lines. The data reveals a differential sensitivity to the compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) of **CCI-007** was determined for various leukemia cell lines after 72 hours of treatment. The results demonstrate a selective effect on MLL-rearranged, CALM-AF10 rearranged, and SET-NUP214 translocated leukemia cells.^[1]

Cell Line	Subtype	MLL Status	IC ₅₀ (μM)	Sensitivity
PER-485	Infant ALL	MLL-AF4	2.5	Sensitive
MV4;11	AML	MLL-AF4	3.1	Sensitive
MOLM-13	AML	MLL-AF9	4.2	Sensitive
THP-1	AML	MLL-AF9	5.8	Sensitive
PER-490	B-ALL	MLL-AF4	6.3	Sensitive
PER-703A	B-ALL	MLL-AF4	7.5	Sensitive
KP-MO-TS	AML	CALM-AF10	3.9	Sensitive
U937	AML	CALM-AF10	5.1	Sensitive
LOUCY	T-ALL	SET-NUP214	8.9	Sensitive
RS4;11	B-ALL	MLL-AF4	>20	Resistant
SEMK2	B-ALL	MLL-AF4	>20	Resistant
KOPN-8	B-ALL	MLL-AF4	>20	Resistant
CEM	T-ALL	MLL-wt	>20	Resistant

Table 1: Differential cytotoxicity of **CCI-007** in a panel of human leukemia cell lines. IC50 values were calculated from Alamar Blue viability assay data.[\[1\]](#)

Induction of Apoptosis

CCI-007 was found to induce a significant increase in the population of Annexin V-positive cells, a marker of apoptosis, in sensitive MLL-r cell lines after 24 hours of treatment. This effect was not observed in resistant cell lines.[\[2\]](#)

Cell Line	Treatment (5 μ M CCI-007)	Increase in Annexin V-Positive Cells (%)
PER-485	24 hours	~30%
MV4;11	24 hours	~25%
MOLM-13	24 hours	~20%
CEM	24 hours	No significant increase
RS4;11	24 hours	No significant increase

Table 2: **CCI-007** induces caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines. The table shows the mean increase in the percentage of Annexin V-positive apoptotic cells following treatment.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of **CCI-007**.

Cell Viability Assay

- Objective: To determine the cytotoxic effect of **CCI-007** on a panel of leukemia cell lines.
- Method: Alamar Blue assay.
- Procedure:
 - Cells were seeded in 96-well plates at a density of 1×10^4 cells/well.

- Cells were exposed to a concentration range of **CCI-007** (0.63-20 μ M) or vehicle control.
- After 72 hours of incubation, Alamar Blue reagent was added to each well at 10% of the total volume.
- Plates were incubated for a further 4-8 hours.
- Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm using a spectrophotometer.
- Cell viability was calculated as a percentage relative to vehicle-treated cells. IC50 values were determined using GraphPad Prism software.[\[1\]](#)[\[4\]](#)

Apoptosis Assay

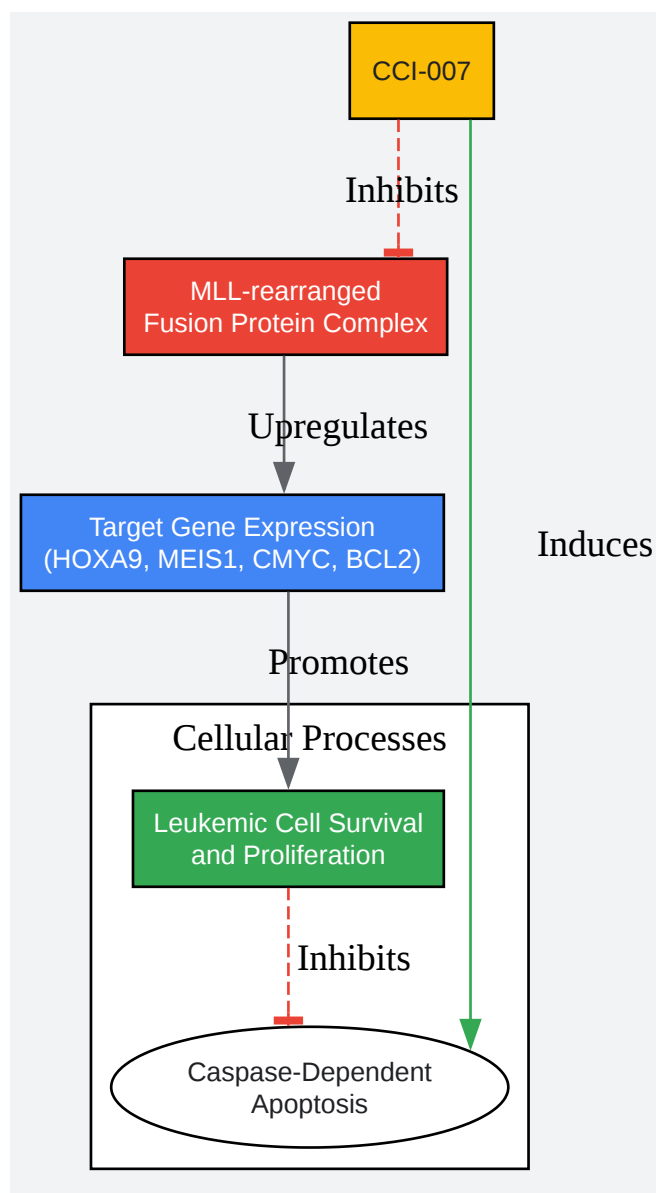
- Objective: To quantify the induction of apoptosis by **CCI-007**.
- Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
- Procedure:
 - Cells were treated with 5 μ M **CCI-007** or vehicle control for 24 hours.
 - Cells were harvested and washed twice with cold PBS.
 - Cells were resuspended in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - 100 μ L of the cell suspension was transferred to a flow cytometry tube.
 - 5 μ L of fluorochrome-conjugated Annexin V was added and the cells were incubated for 15 minutes at room temperature in the dark.
 - 400 μ L of 1X Binding Buffer was added to each tube.
 - 5 μ L of Propidium Iodide (PI) staining solution was added immediately before analysis to differentiate apoptotic from necrotic cells.
 - Samples were analyzed by flow cytometry.[\[5\]](#)[\[6\]](#)

Quantitative Real-Time RT-PCR

- Objective: To measure the effect of **CCI-007** on the mRNA expression levels of MLL target genes.
- Method: Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR).
- Procedure:
 - Sensitive and resistant leukemia cell lines were treated with **CCI-007** or vehicle control for a specified time course.
 - Total RNA was extracted from the cells using an RNeasy Mini Kit.
 - RNA was reverse transcribed into cDNA.
 - qRT-PCR was performed using gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene for normalization.
 - The reaction was carried out in a real-time PCR system with SYBR Green for detection.
 - Relative gene expression was calculated using the $\Delta\Delta C_t$ method.[\[1\]](#)

Visualizations: Pathways and Workflows

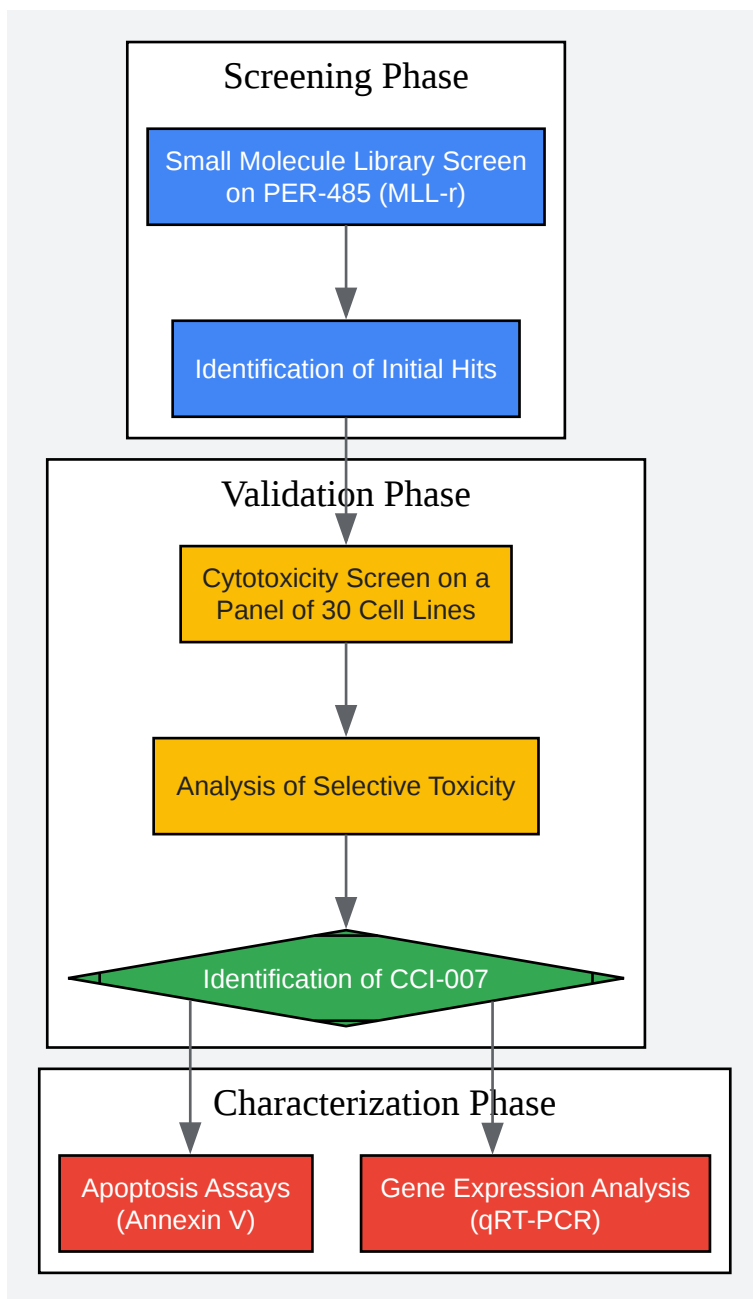
Proposed Signaling Pathway of CCI-007



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Caption: Proposed mechanism of action for **CCI-007** in MLL-rearranged leukemia.

Experimental Workflow for CCI-007 Identification



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Caption: Workflow for the identification and initial characterization of **CCI-007**.

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- To cite this document: BenchChem. [Initial Efficacy of CCI-007 in Infant Leukemia: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301671#initial-studies-on-the-efficacy-of-cci-007-in-infant-leukemia]

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